molecular formula C11H10Cl2O3 B2737119 Methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate CAS No. 1702155-16-5

Methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate

Cat. No.: B2737119
CAS No.: 1702155-16-5
M. Wt: 261.1
InChI Key: OYNMPHQDXGDWTG-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate is an organic compound with a complex structure that includes a dichlorophenyl group, a methyl group, and an oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate typically involves the esterification of 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3,5-dichlorophenyl)-2-methylpropanoate: Similar structure but lacks the oxo group.

    Ethyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate is unique due to the presence of both the dichlorophenyl and oxopropanoate groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 3-(3,5-dichlorophenyl)-2-methyl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c1-6(11(15)16-2)10(14)7-3-8(12)5-9(13)4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNMPHQDXGDWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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